molecular formula C13H24N2O2 B11869611 tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-60-3

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B11869611
CAS No.: 1334499-60-3
M. Wt: 240.34 g/mol
InChI Key: ILIDUHJHDWXNSG-UHFFFAOYSA-N
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Description

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The spirocyclic framework provides a rigid structure that can be beneficial in the design of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic ring are replaced by other groups using reagents like alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential in drug design, particularly in creating molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its functional groups and overall structure.

Comparison with Similar Compounds

tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: Similar in structure but with a different position of the nitrogen atoms.

    tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Contains an oxygen atom in the spirocyclic ring, providing different reactivity and properties.

    tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: Features an oxo group, which can influence its chemical behavior and applications.

These comparisons highlight the uniqueness of tert-Butyl 1,6-diazaspiro[4

Properties

CAS No.

1334499-60-3

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1,10-diazaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-8-13(15)7-4-5-9-14-13/h14H,4-10H2,1-3H3

InChI Key

ILIDUHJHDWXNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCCN2

Origin of Product

United States

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